N-(4-Azido-2-nitrophenyl)-2,5-dichlorobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Azido-2-nitrophenyl)-2,5-dichlorobenzene-1-sulfonamide is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound features an azido group, a nitro group, and a sulfonamide group, making it highly reactive and versatile for different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Azido-2-nitrophenyl)-2,5-dichlorobenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2,5-dichlorobenzenesulfonamide to introduce the nitro group, followed by azidation to introduce the azido group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and azidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Azido-2-nitrophenyl)-2,5-dichlorobenzene-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-(4-Azido-2-nitrophenyl)-2,5-dichlorobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent for crosslinking and labeling studies due to its reactive azido group.
Biology: Employed in photoaffinity labeling to study protein interactions and functions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(4-Azido-2-nitrophenyl)-2,5-dichlorobenzene-1-sulfonamide involves the formation of highly reactive intermediates, such as nitrenes, upon exposure to UV light. These intermediates can insert into various chemical bonds, leading to covalent modifications of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate: Another azido-containing compound used for similar applications in crosslinking and labeling.
Sulfo-SANPAH: A sulfonamide-based crosslinker with a similar reactive azido group.
Uniqueness
N-(4-Azido-2-nitrophenyl)-2,5-dichlorobenzene-1-sulfonamide is unique due to its combination of azido, nitro, and sulfonamide groups, which provide a versatile platform for various chemical modifications and applications. Its specific reactivity and stability make it suitable for a wide range of scientific and industrial uses.
Eigenschaften
CAS-Nummer |
61073-00-5 |
---|---|
Molekularformel |
C12H7Cl2N5O4S |
Molekulargewicht |
388.2 g/mol |
IUPAC-Name |
N-(4-azido-2-nitrophenyl)-2,5-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C12H7Cl2N5O4S/c13-7-1-3-9(14)12(5-7)24(22,23)17-10-4-2-8(16-18-15)6-11(10)19(20)21/h1-6,17H |
InChI-Schlüssel |
UWKJBTNPKPFFQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.